molecular formula C24H24N2O6S2 B12034875 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-27-8

2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12034875
CAS No.: 618072-27-8
M. Wt: 500.6 g/mol
InChI Key: MNPKEQKPAACJIZ-UYRXBGFRSA-N
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Description

2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and multiple methoxy and methyl groups

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-4-methylthiazole to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the thiazolopyrimidine core. The final step involves the esterification of the carboxylate group with 2-methoxyethanol under acidic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The thiophene ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation . Additionally, it can interact with receptors involved in cell signaling pathways, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and thiophene derivatives. These compounds share structural similarities but differ in their functional groups and substituents, which can affect their chemical reactivity and biological activity. For example:

Properties

CAS No.

618072-27-8

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)13-15-7-8-16(30-3)17(12-15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-13-

InChI Key

MNPKEQKPAACJIZ-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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